3-(3-Bromo-4-cyanophenyl)propanoic Acid
Description
3-(3-Bromo-4-cyanophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the 3-position and a cyano group at the 4-position of the phenyl ring. This compound belongs to a broader class of substituted propanoic acids, which are widely explored in medicinal chemistry and material science due to their diverse biological activities and tunable physicochemical properties. The bromine and cyano substituents confer distinct electronic and steric effects, influencing reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(3-bromo-4-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) |
InChI Key |
NHHSKUZDCNHFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-cyanophenyl)propanoic Acid typically involves the bromination of 4-cyanophenylpropanoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-cyanophenyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propanoic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-(3-Bromo-4-aminophenyl)propanoic Acid.
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Scientific Research Applications
3-(3-Bromo-4-cyanophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-cyanophenyl)propanoic Acid involves its interaction with specific molecular targets. The bromine and cyano groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents on the phenyl ring significantly alter the compound’s electronic properties, acidity, and bioactivity. Key analogs include:
Substituent Effects:
Physicochemical Properties
- Melting Points and Solubility: Bromo-cyano derivatives are expected to have higher melting points due to stronger dipole-dipole interactions compared to methoxy analogs. The cyano group enhances water solubility relative to non-polar substituents (e.g., ethyl or methyl groups) .
- Crystal Packing: Analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid form centrosymmetric dimers via O–H···O hydrogen bonds, a feature likely shared by the target compound .
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